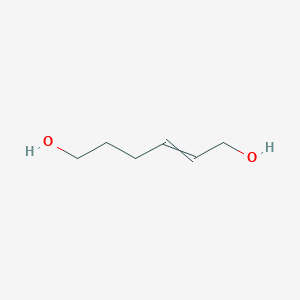

Hex-2-ene-1,6-diol

Description

Defining Hex-2-ene-1,6-diol within the Broader Class of Unsaturated Diols

This compound belongs to the class of organic compounds known as unsaturated diols. A diol is characterized by the presence of two hydroxyl (-OH) groups, while the term "unsaturated" indicates the presence of at least one carbon-carbon double or triple bond within the molecule's carbon skeleton. utexas.eduontosight.ai Unsaturated diols are key components in the synthesis of various polymers, such as unsaturated polyester (B1180765) resins, which are formed through the condensation reaction of diols with dibasic acids. dinuofrp.comresearchgate.net

The nomenclature "this compound" precisely describes its structure:

Hex- : A six-carbon chain forms the backbone of the molecule.

-2-ene- : A carbon-carbon double bond is located between the second and third carbon atoms (C2 and C3).

-1,6-diol : Two hydroxyl groups are attached to the first (C1) and sixth (C6) carbon atoms. utexas.edunih.gov

The compound has the molecular formula C₆H₁₂O₂ and a molecular weight of approximately 116.16 g/mol . nih.govsigmaaldrich.com The position of the double bond and the hydroxyl groups provides a specific spatial arrangement and reactivity profile. Like other alkenes, this compound can exist as geometric isomers, namely the (E) and (Z) configurations, depending on the orientation of the substituents around the double bond. nih.gov

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₁₂O₂ | nih.gov |

| Molecular Weight | 116.16 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 63974-05-0 | nih.gov |

| Synonyms | (Z)-hex-2-ene-1,6-diol, (E)-hex-2-ene-1,6-diol | nih.govlookchem.com |

Structural Features and Synthetic Significance as a Bifunctional Molecule in Contemporary Organic Synthesis

This compound is a prime example of a bifunctional molecule, which is a compound containing two distinct reactive functional groups. wikipedia.orgoup.com In this case, the molecule possesses two primary alcohol (-OH) groups and an alkene (C=C) group. This bifunctionality is the cornerstone of its synthetic utility, allowing it to serve as a versatile precursor in the construction of complex organic architectures. nih.goviupac.org

The synthetic significance of this compound stems from the differential reactivity of its functional groups:

Hydroxyl Groups : The two terminal hydroxyl groups can undergo typical alcohol reactions. They can be oxidized to form aldehydes or carboxylic acids, and they can participate in esterification or etherification reactions. Their presence at both ends of the carbon chain makes this compound an ideal monomer for step-growth polymerization to produce polyesters and polyurethanes. wikipedia.orgatamankimya.com

Alkene Group : The carbon-carbon double bond is a site of unsaturation that can undergo a variety of addition reactions. These include hydrogenation to form the saturated Hexane-1,6-diol, halogenation, epoxidation, and hydroformylation. ontosight.ai

This combination of functionalities allows for selective reactions at one site while leaving the other intact for subsequent transformations, a key strategy in multi-step synthesis. Research on related unsaturated diols demonstrates their value as synthetic intermediates. For instance, (R)-hex-3-ene-1,5-diol has been synthesized and used as a key intermediate in the preparation of the insect pheromone sulcatol. rsc.org Similarly, other isomers like (3E)-3-Hexene-1,6-diol are employed as building blocks in stereoselective reactions to create complex molecules. pharmaffiliates.com The ability to act as both a diol for polymerization and an alkene for further functionalization makes this compound a valuable and atom-economic reagent in modern organic synthesis. nih.gov

| Functional Group | Type of Reactions | Synthetic Applications | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Esterification, Oxidation, Etherification | Monomer for polyesters and polyurethanes; intermediate for diacids and dialdehydes. | wikipedia.orgatamankimya.com |

| Alkene (C=C) | Hydrogenation, Halogenation, Epoxidation, Polymerization | Conversion to saturated diols; introduction of new functional groups; cross-linking in polymers. | ontosight.aidinuofrp.com |

Structure

3D Structure

Properties

CAS No. |

63974-05-0 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

hex-2-ene-1,6-diol |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1,3,7-8H,2,4-6H2 |

InChI Key |

RDYAMHIAJLBLIF-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=CCO)CO |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Hex 2 Ene 1,6 Diol

Cyclization Reactions of Ene-Diols: Pathways to Cyclic Ethers and Heterocycles

The presence of both a nucleophilic hydroxyl group and an electrophilic alkene moiety within the same molecule makes hex-2-ene-1,6-diol and similar ene-diols prime candidates for intramolecular cyclization reactions, leading to the formation of valuable cyclic ethers and other heterocyclic structures.

Metal catalysts, particularly those based on gold (Au) and silver (Ag), have proven effective in promoting the intramolecular cyclization of ene-diols. jst.go.jpjst.go.jp These reactions often proceed via a 7-endo-trig cyclization pathway to form seven-membered oxygen-containing rings known as oxepanes. jst.go.jpjst.go.jpnih.gov The synthesis of 2,2-dimethyloxepane frameworks, which are core structures in various natural products, has been achieved using this methodology. jst.go.jp

In these transformations, the metal catalyst activates the alkene, making it susceptible to nucleophilic attack by the hydroxyl group. For instance, silver catalysts like AgSbF₆ can facilitate the cycloisomerization of ene-diols. researchgate.net Gold catalysts have also been employed to achieve similar cyclization reactions. jst.go.jpresearchgate.net The reaction conditions can be tailored to favor the formation of either monocyclic oxepanes or spiro-type dioxabicyclic products, particularly from diene-diols. jst.go.jpjst.go.jpnih.gov

Research has shown that for certain substrates, both gold and silver catalysts can exhibit similar catalytic activity, suggesting that in some cases, the specific nature of the metal may not be the dominant factor in the reaction outcome. jst.go.jp The cyclization selectively occurs between the more substituted alkenes and alcohols to form the corresponding oxepane (B1206615) frameworks. jst.go.jpjst.go.jp

Table 1: Metal-Catalyzed 7-Endo-Trig Cyclization of Ene-Diols

| Catalyst | Substrate Type | Product | Key Findings | Reference |

|---|---|---|---|---|

| Ag(I) salts (e.g., AgSbF₆) | Ene-diols | 2,2-Dimethyloxepanes | Effective for 7-endo-trig cyclization. | researchgate.net |

Brønsted acids are also potent catalysts for the intramolecular cyclization of ene-diols, providing an alternative to metal-based systems. jst.go.jpjst.go.jp Trifluoromethanesulfonic acid (TfOH) has been demonstrated to be a particularly effective catalyst for promoting the 7-endo-trig cyclization of ene-diols to form 2,2-dimethyloxepane derivatives. jst.go.jp

The reaction can proceed with high yields, and even catalytic amounts of TfOH are sufficient to drive the transformation. jst.go.jp Weaker Brønsted acids, such as acetic acid or trifluoroacetic acid (TFA), have been found to be ineffective in promoting this cyclization. jst.go.jp

A key difference between metal-catalyzed and Brønsted acid-catalyzed cyclization is the reactivity profile with respect to the alkene substitution pattern. While metal catalysts often show selectivity for more substituted alkenes, TfOH can catalyze the cyclization of a broader range of alkenes, including 1-substituted and 1,2-disubstituted alkenes, leading to different product distributions compared to metal-catalyzed reactions. jst.go.jpjst.go.jp This highlights the complementary nature of the two catalytic approaches. The acid-catalyzed cyclization of diols is a general method for synthesizing cyclic ethers, though it can sometimes require harsh conditions. rsc.orgroyalsocietypublishing.org The use of strong acids like TfOH allows the reaction to proceed under milder conditions. jst.go.jp

Table 2: Brønsted Acid-Catalyzed Cyclization of an Ene-Diol

| Brønsted Acid | Catalyst Loading (mol%) | Yield (%) | Notes | Reference |

|---|---|---|---|---|

| TfOH | 100 | 97 | Quantitative amount | jst.go.jp |

| Acetic acid | 100 | No reaction | Weaker acid, ineffective | jst.go.jp |

| TFA | 100 | No reaction | Weaker acid, ineffective | jst.go.jp |

Selective Functionalization of Hydroxyl Groups

The presence of two hydroxyl groups in this compound presents a challenge and an opportunity for selective functionalization. Achieving regioselectivity (differentiating between the primary and allylic hydroxyls) and enantioselectivity is crucial for the synthesis of complex molecules.

The selective protection of one hydroxyl group in a diol is a common strategy in organic synthesis. nih.govscirp.org For unsaturated 1,5-diols, which are structurally related to this compound, the allylic alcohol can be selectively protected over the homoallylic alcohol. nih.gov This selectivity is often achieved by exploiting the different steric environments of the two hydroxyl groups. nih.gov For example, using triethylsilyl chloride (TES-Cl) as a silylating agent at low temperatures can provide high selectivity for the allylic hydroxyl group. nih.gov

Other methods for the selective monofunctionalization of diols include the use of organotin reagents, which can activate the diol for reaction with an electrophile. ualberta.ca Catalytic methods using borinic acid derivatives have also been developed for the regioselective acylation of diols. ualberta.ca Flow reactors have been employed for the monotetrahydropyranylation of symmetrical diols, which can improve selectivity compared to batch processes. scirp.org The choice of protecting group and reaction conditions is often determined empirically to achieve the desired selectivity. harvard.edu

Enantioselective functionalization of diols allows for the synthesis of chiral building blocks. One powerful method is the kinetic resolution of racemic diols via asymmetric acetalization, using a chiral confined imidodiphosphoric acid catalyst. acs.org This method can achieve high selectivity factors, providing both the unreacted enantioenriched diol and the acetal-protected diol with excellent enantioselectivity. acs.org

Chiral Brønsted acids have also been used as organocatalysts in various asymmetric reactions involving diols and other functional groups. sigmaaldrich.com For instance, TADDOLs have been used in highly stereoselective hetero-Diels-Alder reactions. sigmaaldrich.com Asymmetric dihydroxylation is another technique for the desymmetrization of meso diols, creating chiral products. rsc.org The stereochemical outcome of such reactions can be influenced by the existing stereochemistry and functional groups within the substrate. rsc.org

Transformations Involving the Alkene Moiety of this compound

The carbon-carbon double bond in this compound is a site of rich reactivity, allowing for a variety of addition and oxidation reactions.

One of the most common transformations of an alkene is epoxidation, which converts the double bond into an epoxide ring. libretexts.org This is typically achieved using a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgcutm.ac.in The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield a 1,2-diol (a vicinal diol). libretexts.orglibretexts.org

Another important reaction is dihydroxylation, which directly converts the alkene into a 1,2-diol. jove.compearson.com This can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). jove.compearson.com Dihydroxylation with osmium tetroxide is a syn-addition, meaning the two hydroxyl groups are added to the same face of the double bond. jove.com

The alkene can also undergo oxidative cleavage, where the double bond is completely broken to form two new functional groups. thieme-connect.de Ozonolysis, followed by an oxidative workup, is a common method for this transformation, which would cleave the this compound to produce two smaller molecules with carboxylic acid functionalities. thieme-connect.dequora.com

Furthermore, the double bond can participate in addition reactions with hydrogen halides (HX) or undergo acid-catalyzed hydration to introduce other functional groups. cutm.ac.inaakash.ac.in

Derivatization Studies: Synthesis of Substituted this compound Derivatives (e.g., 5-Nitro-2-phenylthis compound)

The functional groups of this compound serve as handles for derivatization, allowing for the introduction of new substituents and the synthesis of more complex molecules. A notable example is the synthesis of 5-Nitro-2-phenylthis compound.

Detailed research has been conducted on the stereoselective transformations of related vinyl cyclic carbonates to access highly functionalized allylic fragments. In this context, the synthesis of 5-Nitro-2-phenylthis compound (2.3g) has been reported, yielding a yellowish oil. tdx.cat The reaction resulted in a 45% yield with a Z/E isomeric ratio of 36:64. tdx.cat This derivatization highlights the utility of the hexene-diol scaffold in constructing molecules with significant stereochemical and functional complexity.

The characterization of this derivative provides insight into its structural properties.

Table 1: Spectroscopic Data for 5-Nitro-2-phenylthis compound

| Spectroscopic Data | Values |

|---|---|

| Appearance | Yellowish oil |

| Yield | 45% |

| Z/E Ratio | 36:64 |

| IR (neat, cm⁻¹) | 3338, 3082, 3056, 3027, 2928, 2893, 2477, 2071, 1542, 1493, 1445, 1362, 1012, 972, 853, 766, 697 |

| ¹H NMR (500 MHz, CD₃OD) δH | 7.47-7.37 |

Data sourced from a doctoral thesis on stereoselective transformations. tdx.cat

Further research into the derivatization of this compound and its analogs continues to be an active area, exploring various catalytic systems and reaction conditions to synthesize novel compounds.

Stereochemical Control and Chiral Applications of Hex 2 Ene 1,6 Diol

Diastereoselective and Enantioselective Syntheses of Hex-2-ene-1,6-diol Isomers

The synthesis of specific stereoisomers of this compound requires precise control over the formation of the double bond (diastereoselectivity) and the stereocenters (enantioselectivity). Several methodologies have been developed to achieve this.

A primary strategy for controlling the geometry of the double bond involves the stereoselective reduction of a diyne precursor. For instance, the partial hydrogenation of hex-2,4-diyn-1,6-diol using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) selectively produces the (Z)-alkene, yielding (Z)-hex-2-ene-1,6-diol. rsc.org Conversely, to obtain the (E)-isomer, methods such as ruthenium-catalyzed redox isomerization of monoprotected diynols can be employed, which have been shown to retain the (E)-configuration with high selectivity.

Enantioselective synthesis, which creates a preference for one of two enantiomers, can be achieved through various advanced techniques. One such approach is the tandem asymmetric conjugate addition followed by a stereospecific Meisenheimer rearrangement. While demonstrated for the synthesis of the isomeric (R)-hex-3-ene-1,5-diol, this methodology illustrates a powerful strategy for installing chirality. ox.ac.ukrsc.orgnih.gov The process involves the highly stereoselective addition of a chiral lithium amide to an achiral dienoate precursor, which, after several steps including the key rearrangement, yields the chiral diol with high enantiomeric excess. ox.ac.ukrsc.orgnih.gov

Enzymatic reactions also offer a powerful route to chiral diols. The kinetic resolution of a racemic mixture of allylic alcohols using enzymes like lipases can selectively acylate one enantiomer, allowing for the separation of the two. This approach is widely used for the preparation of enantiomerically pure materials. uni-muenchen.de

Table 1: Methodologies for Stereoselective Synthesis of this compound Isomers

| Target Isomer | Methodology | Key Reagents/Catalysts | Description |

|---|---|---|---|

| (Z)-hex-2-ene-1,6-diol | Partial Alkyne Hydrogenation | Lindlar Catalyst (Pd/CaCO₃, Pb) | Stereospecific reduction of a hex-2,4-diyn-1,6-diol precursor yields the cis or (Z)-alkene. rsc.org |

| (E)-hex-2-ene-1,6-diol | Redox Isomerization | Ruthenium Catalysts | Isomerization of a monoprotected 2,4-hexadiyn-1,6-diol can be controlled to produce the trans or (E)-isomer. |

| (R)- or (S)-hex-2-ene-1,6-diol | Asymmetric Conjugate Addition / Rearrangement | Chiral Lithium Amide | A multi-step sequence that installs chirality early via conjugate addition, which is then carried through a stereospecific rearrangement to yield an enantiomerically enriched diol. ox.ac.ukrsc.org |

| (R)- or (S)-hex-2-ene-1,6-diol | Enzymatic Kinetic Resolution | Lipase (B570770) (e.g., Novozyme 435) | Selective acylation of one enantiomer in a racemic mixture allows for the separation of the unreacted enantiomerically pure alcohol. uni-muenchen.de |

This compound as a Chiral Building Block in Asymmetric Synthesis

Once synthesized in an enantiomerically pure form, this compound becomes a valuable component of the "chiral pool"—a collection of readily available, enantiopure compounds used as starting materials for complex molecule synthesis. kashanu.ac.ir The defined stereochemistry of the diol can be transferred to a new, more complex target, avoiding the need for asymmetric steps later in the synthesis. This approach is fundamental to the efficient construction of many natural products and pharmaceuticals. researchgate.net

A key application of chiral unsaturated diols is in the synthesis of insect pheromones. For example, a closely related compound, (R)-hex-3-ene-1,5-diol, is a key intermediate in the asymmetric synthesis of (R)-sulcatol, the aggregation pheromone of the ambrosia beetle. ox.ac.ukrsc.org The synthesis begins with an asymmetric conjugate addition to create the chiral center, and the resulting diol is then elaborated through further reactions to yield the final natural product. ox.ac.uk

Similarly, other functionalized unsaturated diols serve as crucial intermediates. The synthesis of Δ-9-tetrahydrocannabinol (Δ-9-THC), the principal psychoactive constituent of cannabis, can utilize (+)-p-menth-2-ene-1,8-diol as a key chiral building block. mdpi.com The synthesis of spiroketals, a common motif in natural products, also often begins with the stereocontrolled formation of a diol that is then cyclized. ic.ac.uk These examples underscore the strategic importance of chiral diols like this compound as versatile starting points for creating intricate molecular architectures with precise stereochemical control.

Table 2: Examples of Chiral Diols as Building Blocks in Asymmetric Synthesis

| Chiral Building Block | Target Molecule | Significance |

|---|---|---|

| (R)-hex-3-ene-1,5-diol | (R)-Sulcatol (Insect Pheromone) | The stereochemistry of the diol is essential for the biological activity of the final pheromone product. ox.ac.ukrsc.org |

| (+)-p-Menth-2-ene-1,8-diol | Δ-9-Tetrahydrocannabinol (Δ-9-THC) | A key intermediate that sets the stereochemistry for the synthesis of this complex natural product. mdpi.com |

| Chiral 1,3- and 1,5-diols | Spiroketals (e.g., Aculeatins) | The diol precursors are cyclized to form the characteristic spiroketal core found in many bioactive natural products. ic.ac.uk |

Methodologies for Controlling Stereochemistry in Diol Transformations

Beyond the initial synthesis, controlling the stereochemical outcome of subsequent reactions involving the diol functional groups is critical. The two hydroxyl groups can be used to direct reactions, either by participating directly or by forming templates that shield one face of the molecule.

One powerful method is intramolecular cyclization, where the diol acts as a tethered nucleophile. For example, the haloetherification of a chiral ene acetal (B89532) (formed from a diol) proceeds through a rigid bicyclic oxonium ion intermediate. tandfonline.com This structure forces subsequent reactions to occur with high diastereoselectivity, effectively transferring the chirality of the original diol to newly formed stereocenters. tandfonline.com Similarly, dehydrative cyclization reactions catalyzed by hard Lewis acids like dirhenium heptoxide (Re₂O₇) can convert monoallylic diols into cyclic ethers with high stereocontrol, often favoring the most thermodynamically stable product. unl.edu

In recent years, "stereochemical editing" has emerged as a novel strategy for directly inverting existing stereocenters. mdpi.com For vicinal diols (1,2-diols), photoredox catalysis can be used to isomerize a thermodynamically stable trans-diol into a less stable cis-diol, a transformation that is difficult to achieve with classical methods. mdpi.com This is accomplished through a process involving hydrogen atom transfer (HAT) and the use of a boronic acid template that temporarily makes the cis form more stable. mdpi.com Conversely, other photocatalytic systems using silanethiols can selectively isomerize cis-1,2-diols to their trans counterparts under mild conditions, proceeding through a reversible hydrogen atom transfer pathway. rsc.org These editing techniques provide powerful tools for manipulating the stereochemistry of a molecule late in a synthetic sequence.

Table 3: Methodologies for Stereochemical Control in Diol Transformations

| Methodology | Transformation | Mechanism/Principle | Key Features |

|---|---|---|---|

| Intramolecular Haloetherification | Acyclic Ene Acetal → Cyclic Mixed Acetal | Formation of a rigid bicyclic oxonium ion intermediate that directs the approach of a nucleophile. tandfonline.com | High diastereoselectivity; transfers chirality from the diol to new stereocenters. tandfonline.com |

| Dehydrative Cyclization | Monoallylic Diol → Cyclic Ether | Lewis acid (Re₂O₇) catalysis promotes cyclization with thermodynamic control. unl.edu | Forms the most stable stereoisomer of the cyclic product. unl.edu |

| Stereochemical Editing (trans → cis) | trans-1,2-Diol → cis-1,2-Diol | Photoredox HAT catalysis with a boronic acid template to favor the cis-diol boronate ester. mdpi.com | Achieves contra-thermodynamic isomerization to form the less stable cis product. mdpi.com |

| Stereochemical Editing (cis → trans) | cis-1,2-Diol → trans-1,2-Diol | Photoredox HAT catalysis with a silanethiol (B8362989) catalyst to epimerize one stereocenter. rsc.org | Highly chemoselective and proceeds under mild conditions to form the more stable trans product. rsc.org |

Catalysis in the Synthesis and Transformations of Hex 2 Ene 1,6 Diol

Role of Transition Metal Catalysts in Ene-diol Chemistry

Transition metal catalysts are instrumental in a variety of transformations involving ene-diols, including their synthesis and subsequent reactions. sigmaaldrich.comcatalysis.blog Their effectiveness stems from the ability of transition metals to have partially filled d-orbitals, which allows them to readily donate and accept electrons. sigmaaldrich.com This property facilitates a range of reactions such as cross-coupling, oxidation-reduction, and C-H activation. catalysis.blog

Ruthenium-based catalysts, in particular, have demonstrated significant utility in the chemistry of diols and related compounds. For instance, ruthenium catalysts are effective in promoting the successive carbon-carbon coupling of dienes with vicinally dioxygenated hydrocarbons, including diols, to form [4+2] cycloaddition products. nih.gov A proposed mechanism for this transformation involves the oxidative coupling of a diene and a carbonyl, followed by an intramolecular carbonyl addition from the resulting allylruthenium intermediate. nih.gov Ruthenium catalysts have also been employed in the synthesis of quinoxalines from vicinal-diols and o-phenylenediamines. researchgate.net

Gold and silver catalysts have been utilized in the 7-endo-trig cyclization of ene-diols to construct 2,2-dimethyloxepane frameworks. jst.go.jp Research has shown that both gold and silver catalysts can facilitate this cyclization, with silver catalysts demonstrating comparable catalytic activity to their gold counterparts in certain instances. jst.go.jp Furthermore, gold catalysis has been successfully applied in the tandem cyclization of tert-butyl carbonate derivatives of hex-1-en-5-yn-3-ol, leading to the highly diastereoselective formation of cyclohex-4-ene-1,2-diol derivatives. acs.org

The broader field of transition metal catalysis offers numerous examples of their application in related chemistries. For instance, palladium-catalyzed reactions are widely used for various cross-coupling reactions. sigmaaldrich.com Iron and cobalt pincer complexes have emerged as effective catalysts for the hydrosilylation of alkenes, alkynes, aldehydes, and ketones. acs.org

Brønsted Acid Catalysis in Ene-diol Synthesis and Rearrangements

Brønsted acids are effective catalysts for various reactions involving ene-diols, including their synthesis and subsequent rearrangements. jst.go.jp A key application is in the cycloisomerization of but-2-yne-1,4-diols to produce trisubstituted and tetrasubstituted furans. acs.org In these reactions, the Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), can promote a tandem alkylation/cycloisomerization pathway or a dehydrative rearrangement depending on the reaction conditions. acs.org

The pinacol (B44631) rearrangement, a classic acid-catalyzed reaction, converts 1,2-diols into ketones or aldehydes through a 1,2-migration. rsc.org This rearrangement proceeds via the formation of a carbocation intermediate after protonation of a hydroxyl group and subsequent elimination of water. organic-chemistry.org While broadly applicable to 1,2-diols, its relevance extends to the broader class of diols, including ene-diols, under acidic conditions.

Brønsted acids also play a role in the synthesis of diols. For example, the acid-catalyzed hydrolysis of epoxides is a common method for producing 1,2-diols. researchgate.net Furthermore, Brønsted acids have been shown to catalyze the 7-endo-trig cyclization of certain ene-diols to form cyclic ethers, demonstrating a different reactivity pattern compared to metal catalysts. jst.go.jp For instance, triflic acid (TfOH) can catalyze the cyclization of ene-diols containing not only trisubstituted alkenes but also monosubstituted and disubstituted alkenes. jst.go.jp

Recent research has also explored diastereoselective hydride transfer processes under Brønsted acid catalysis, enabling the construction of complex molecules with multiple stereogenic centers from simple precursors. acs.org Additionally, Brønsted acids have been used to catalyze the intramolecular hydroalkoxylation/Claisen rearrangement of ynamides containing a hydroxyl group, leading to the formation of eight-membered lactams. sioc-journal.cn

Organocatalysis in Stereoselective Ene-diol Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for stereoselective transformations, including those involving ene-diols. scienceopen.com This approach offers an alternative to metal-based and enzyme-based catalysis. diva-portal.org Organocatalysts can operate through various non-covalent interactions, such as hydrogen bonding, or by forming transient covalent intermediates. mdpi.com

A significant area of application for organocatalysis is in the enantioselective synthesis of chiral molecules. uniroma1.it Chiral diols, such as derivatives of BINOL and TADDOL, are a prominent class of organocatalysts that can facilitate a wide range of reactions. mdpi.com For instance, chiral phosphoric acids, which are a type of Brønsted acid organocatalyst, have been successfully employed in enantioselective pinacol rearrangements of 1,2-diols. rsc.org These catalysts can create a chiral environment around the substrate, guiding the reaction to favor the formation of one enantiomer over the other. rsc.org

The development of new organocatalytic methods is an active area of research. For example, combining aminocatalysis with transition metal catalysis has expanded the scope of transformations available. diva-portal.org While direct examples of organocatalysis specifically targeting hex-2-ene-1,6-diol are not extensively documented in the provided search results, the principles of organocatalytic stereoselective reactions are broadly applicable to diols and other functionalized molecules. The ability to control the stereochemical outcome of reactions is crucial for the synthesis of complex natural products and pharmaceuticals. uniroma1.it

Biocatalytic Approaches to this compound and its Derivatives

Biocatalysis, which utilizes enzymes or whole microbial cells to perform chemical transformations, offers a green and highly selective approach to the synthesis of this compound and its derivatives. beilstein-journals.orgucl.ac.uk

One notable example is the biotransformation of lavandulol (B192245) by the fungus Rhizopus oryzae, which produces 2-methyl-5-(prop-1-en-2-yl)this compound as one of the metabolites. researchgate.net This transformation demonstrates the ability of microorganisms to introduce hydroxyl groups into a molecule with high regio- and stereoselectivity. researchgate.net Fungi, such as Beauveria bassiana, have also been used for the stereoselective oxidation of other alcohols to produce chiral diols. mdpi.com

Enzymes, particularly lipases, are widely used in biocatalysis for their ability to catalyze reactions such as esterification and transesterification. For instance, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has been used in the synthesis of PEGylated adipate (B1204190) copolymers through the polymerization of divinyl adipate with diols like 1,6-hexanediol (B165255). researchgate.netd-nb.info This demonstrates the potential for enzymatic methods in creating polymers from diol building blocks. The desymmetrization of meso-diols through enantioselective acylation is another powerful application of lipases, yielding chiral monoesters that are valuable synthetic intermediates. mdpi.com

Alcohol dehydrogenases (ADHs) are another class of enzymes relevant to diol chemistry. They can be used for the selective oxidation of one of the alcohol groups in a diol, leading to the formation of hydroxy ketones. mdpi.com For example, an ADH from Corynebacterium glutamicum has been used for the desymmetrization of 2,3-butanediol (B46004) to produce (R)-acetoin. mdpi.com Alcohol oxidases offer an alternative for the oxidation of alcohols to aldehydes, using molecular oxygen as the oxidant and producing water as the only byproduct. beilstein-journals.org This method has been successfully applied to the oxidation of trans-hex-2-enol to trans-2-hexenal. beilstein-journals.org

The conversion of biomass-derived compounds into valuable diols is a key area of research in sustainable chemistry. frontiersin.org For example, 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical derived from biomass, can be hydroconverted into diols such as 1,6-hexanediol. frontiersin.orgrsc.org This process often involves hydrogenation catalysts. google.com

Interactive Data Table: Catalytic Systems for Diol Transformations

| Catalyst Type | Specific Catalyst Example | Substrate(s) | Product(s) | Key Transformation |

| Transition Metal | Gold (Au) or Silver (Ag) complexes | Ene-diol | 2,2-Dimethyloxepane framework | 7-endo-trig Cyclization jst.go.jp |

| Transition Metal | Ruthenium (Ru) complexes | Vicinal-diols, o-phenylenediamines | Quinoxalines | Oxidative Cyclization researchgate.net |

| Transition Metal | Gold(I) complexes | tert-butyl carbonate of hex-1-en-5-yn-3-ol | Cyclohex-4-ene-1,2-diol derivative | Tandem Cyclization acs.org |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | But-2-yne-1,4-diols | Tri- and Tetrasubstituted Furans | Cycloisomerization/Rearrangement acs.org |

| Brønsted Acid | Triflic acid (TfOH) | Ene-diol | Cyclic ether | 7-endo-trig Cyclization jst.go.jp |

| Organocatalyst | Chiral Phosphoric Acids | 1,2-Diols | Chiral Ketones/Aldehydes | Enantioselective Pinacol Rearrangement rsc.org |

| Biocatalyst | Rhizopus oryzae (whole cell) | Lavandulol | 2-methyl-5-(prop-1-en-2-yl)this compound | Hydroxylation researchgate.net |

| Biocatalyst | Novozym 435 (Lipase) | Divinyl adipate, 1,6-Hexanediol | PEGylated adipate copolymer | Polymerization researchgate.netd-nb.info |

| Biocatalyst | Alcohol Dehydrogenase (ADH) | 2,3-Butanediol | (R)-Acetoin | Desymmetrizing Oxidation mdpi.com |

| Biocatalyst | Alcohol Oxidase | trans-Hex-2-enol | trans-2-Hexenal | Oxidation beilstein-journals.org |

Mechanistic Investigations of Reactions Involving Hex 2 Ene 1,6 Diol

Elucidation of Reaction Mechanisms in Unsaturated Diol Formation

The synthesis of unsaturated diols like Hex-2-ene-1,6-diol can be achieved through various synthetic routes, each with its own distinct reaction mechanism. One plausible pathway involves the partial reduction of a more unsaturated precursor, such as a corresponding alkyne or diene diol. For instance, the reduction of a hex-2-yne-1,6-diol (B11941913) using a catalyst like Lindlar's catalyst would proceed via a syn-addition of hydrogen, leading to the formation of the cis-isomer of this compound. The mechanism involves the adsorption of the alkyne onto the catalyst surface, followed by the delivery of hydrogen atoms to the same face of the triple bond.

Alternatively, organometallic approaches offer a high degree of control over the stereochemistry of the resulting unsaturated diol. A highly diastereoselective method for the synthesis of the related cis-3-hexene-1,6-diols has been developed, which proceeds through a divinylzinc (B3045688) intermediate. nih.govresearchgate.net This one-pot procedure involves the hydroboration of a terminal alkyne, followed by transmetalation to zinc. nih.govresearchgate.net The resulting divinylzinc species can then undergo a reductive elimination to form the carbon-carbon double bond. nih.govresearchgate.net In the presence of an aldehyde or ketone, a proposed metallocyclopentene intermediate is trapped, leading to the formation of the diol after workup. nih.govresearchgate.net While this method has been demonstrated for the 3-hexene (B12438300) isomer, a similar mechanistic rationale could be envisioned for the synthesis of this compound with appropriate starting materials.

Table 1: Proposed Mechanistic Features in Unsaturated Diol Formation

| Mechanistic Step | Description | Key Intermediates |

| Catalytic Hydrogenation | Syn-addition of hydrogen to an alkyne precursor on a catalyst surface. | Alkyne-catalyst complex |

| Hydroboration/Transmetalation | Addition of a boron hydride across a triple bond, followed by exchange with an organozinc species. | Alkylborane, Divinylzinc |

| Reductive Elimination | Formation of a C=C bond from an organometallic intermediate. | Metallocyclopentene |

Mechanistic Studies of Cyclization Pathways for Ene-Diols

The presence of both a double bond and two hydroxyl groups in this compound allows for intramolecular cyclization reactions, leading to the formation of cyclic ethers. The mechanism of such cyclizations is typically acid-catalyzed. Protonation of one of the hydroxyl groups converts it into a good leaving group (water). The other hydroxyl group can then act as a nucleophile, attacking the carbon atom of the double bond in an intramolecular fashion. This can proceed through different pathways depending on the reaction conditions and the stereochemistry of the starting diol.

The regioselectivity of the cyclization (i.e., the size of the resulting ring) is governed by Baldwin's rules, which favor the formation of five- and six-membered rings. For this compound, both 5-exo-tet and 6-endo-tet cyclizations are plausible, leading to the formation of substituted tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, respectively. The specific outcome would be influenced by the relative stability of the transition states for each pathway.

Understanding Regio- and Stereoselectivity in Diol Transformations

The reactivity of this compound is dictated by the interplay between the hydroxyl groups and the carbon-carbon double bond. Reactions can be directed to either functional group, and understanding the factors that control regioselectivity and stereoselectivity is crucial for its synthetic applications.

For instance, in enzymatic reactions, the inherent chirality of the enzyme's active site can lead to high levels of regioselectivity. A study on the enzymatic acetylation of the related (2Z,4E)-hexa-2,4-diene-1,6-diol demonstrated good regioselectivity, highlighting the potential for biocatalysis in selectively modifying one of the hydroxyl groups. researchgate.net

In non-enzymatic reactions, the stereochemistry of the starting material and the reaction mechanism are key determinants of the product's stereochemistry. masterorganicchemistry.com Reactions that proceed through a concerted mechanism are often stereospecific, meaning the stereochemistry of the product is directly determined by the stereochemistry of the reactant. masterorganicchemistry.com In contrast, stereoselective reactions favor the formation of one stereoisomer over another, often due to steric or electronic preferences in the transition state. masterorganicchemistry.com For this compound, reactions at the double bond, such as epoxidation or dihydroxylation, would be expected to show diastereoselectivity influenced by the existing stereocenters (if any) and the directing effects of the hydroxyl groups.

Table 2: Factors Influencing Selectivity in Diol Transformations

| Type of Selectivity | Controlling Factors | Example Reaction |

| Regioselectivity | Enzyme active site geometry, steric hindrance, electronic effects. | Enzymatic acetylation |

| Stereoselectivity | Steric hindrance in transition states, directing effects of functional groups. | Epoxidation, Dihydroxylation |

| Stereospecificity | Concerted reaction mechanisms. | Diels-Alder reaction (if applicable) |

Application of Computational Chemistry for Mechanistic Insights into this compound Reactions

In the absence of extensive experimental mechanistic data for this compound, computational chemistry serves as a powerful tool to predict and understand its reactivity. Density Functional Theory (DFT) calculations can be employed to model the potential energy surfaces of various reaction pathways. This allows for the determination of transition state structures and activation energies, providing insights into the feasibility and selectivity of different reactions.

For example, computational studies could be used to:

Compare the activation barriers for 5-exo-tet versus 6-endo-tet cyclization pathways to predict the favored ring size.

Model the transition states for the addition of various reagents to the double bond to rationalize observed stereoselectivities.

Investigate the role of solvent molecules in stabilizing intermediates and transition states.

By providing a molecular-level picture of the reaction process, computational chemistry can guide experimental design and help in the rationalization of observed outcomes in the reactions of this compound and other complex organic molecules.

Advanced Applications and Research Directions in Organic Synthesis

Utilization of Hex-2-ene-1,6-diol as a Precursor for Complex Molecular Architectures

The strategic placement of functional groups in this compound makes it an ideal starting material for the stereoselective synthesis of intricate molecular structures. The hydroxyl groups provide handles for extension or modification, while the alkene moiety allows for a wide range of transformations to build molecular complexity.

In academic research, derivatives of this compound are employed in the synthesis of fragments of complex natural products. For instance, a functionalized hex-2-enylstannane, derived from a this compound scaffold, serves as a key component in the synthesis of the C(7)–C(16) fragment of Epothilone D, a potent anticancer agent. rsc.org The reaction of (5S)-6-tert-butyldimethylsilyloxy-5-hydroxy-2-methylhex-2-enyl(tributyl)stannane with an aldehyde, mediated by tin(IV) bromide, demonstrates the utility of this scaffold in creating multiple stereocenters with high control. rsc.org

The dual functionality of the diol is pivotal, positioning it as a versatile precursor in organic synthesis for building complex molecules through stereoselective reactions. The alkene can participate in reactions such as epoxidation, dihydroxylation, or metathesis, while the hydroxyl groups can be protected, activated, or used as nucleophiles, allowing for a programmed and sequential construction of the target molecule. This controlled reactivity is essential when assembling natural products and other complex organic compounds where precise stereochemistry is crucial for function.

Integration into Specialty Polymer Synthesis (Academic Exploration)

The academic exploration of this compound and its saturated counterpart, 1,6-hexanediol (B165255), as monomers for specialty polymers is an active area of research. The presence of two hydroxyl groups allows it to act as a diol monomer in condensation polymerizations, while the internal double bond offers a site for post-polymerization modification or for creating unsaturated polyesters.

Unsaturated polyesters are a significant class of polymers, and the incorporation of a double bond within the polymer backbone, as would be the case with this compound, imparts reactivity. These sites can be used for cross-linking to form thermoset resins or for functionalization via reactions like aza-Michael additions. researchgate.net Academic studies have investigated the enzymatic synthesis of unsaturated polyesters using various diols and diacids, including those with internal double bonds, to create materials that can be modified after polymerization. researchgate.netrsc.org For example, research into the lipase-catalyzed polycondensation of various diols with unsaturated diacids like itaconic acid or maleic acid highlights the potential for creating functional and potentially biodegradable polymers. researchgate.netrsc.org

While much of the industrial focus has been on 1,6-hexanediol for producing polyesters and polyurethanes with enhanced flexibility and hardness, the academic interest in unsaturated diols like this compound lies in creating "smart" or functional polymers. wikipedia.orgatamankimya.com The enzymatic polymerization of diols and diacids is a key research area, with studies focusing on the effects of monomer chain length and structure on the resulting polymer's properties. researchgate.net

| Monomer 1 (Diol) | Monomer 2 (Diacid/Diester) | Polymer Type | Key Feature/Research Focus | Reference |

|---|---|---|---|---|

| (Z)-but-2-ene-1,4-diol | Adipic Acid | Unsaturated Polyester (B1180765) | Enzymatic condensation feasibility. | rsc.org |

| 1,6-Hexanediol | Adipic Acid | Aliphatic Polyester | Large-scale enzymatic synthesis. | rsc.orgmdpi.com |

| 1,6-Hexanediol | Dimethyl Terephthalate | Copolyester | Synthesis of bio-based polyacetals. | rsc.org |

| 1,6-Hexanediol | Itaconic Acid | Unsaturated Polyester | Post-polymerization functionalization via aza-Michael addition. | researchgate.net |

Synthetic Routes to Bioactive Analogs and Intermediates (Academic Context)

In an academic setting, this compound and its derivatives are valuable starting points for synthesizing analogues of bioactive natural products and key pharmaceutical intermediates. The goal of these academic pursuits is often to develop structure-activity relationships (SAR) or to create novel compounds with improved potency or stability. wgtn.ac.nz

One notable example is the synthesis of analogues of Curacin A, an antimitotic natural product. acs.org The synthesis of a thiophene-containing analogue starts from an aldehyde which is reacted with 2-thienyllithium (B1198063) to generate a diol structure closely related to this compound. acs.org This diol is then carried through several steps to produce the final bioactive analogue, demonstrating how the diol framework can be elaborated into complex, biologically active molecules. acs.org

Furthermore, the structural motif of unsaturated diols is found in various natural products and is a target for synthetic chemists. Research into synthetic routes toward analogues of kinase inhibitors like (-)-TAN-2483B and nellielloside A often involves the creation of complex polyol structures where unsaturated diols could serve as key intermediates. wgtn.ac.nz The synthesis of pyrroles from but-2-ene-1,4-diol, a shorter analogue of this compound, provides useful precursors for dyes, corrosion inhibitors, and drugs. google.com This suggests that similar cyclization strategies with this compound could yield novel heterocyclic compounds with potential bioactivity.

| Starting Material/Scaffold | Target Molecule/Analogue | Biological Context | Reference |

|---|---|---|---|

| (2E,6RS)-3-Methyl-6-thiophen-2-ylthis compound derivative | Curacin A Analogue | Antimitotic agent | acs.org |

| but-2-ene-1,4-diol | Pyrroles | Precursors for drugs and dyes | google.com |

| General Unsaturated Polyols | Analogues of Kinase Inhibitors | Protein kinase inhibition | wgtn.ac.nz |

| This compound derivative | Acetogenin Analogues | Bioactive natural product analogues | molaid.com |

Future Directions in the Synthesis and Reactivity of this compound

The future of this compound in organic synthesis is pointing towards greener production methods, novel catalytic transformations, and expanded applications in materials and medicinal chemistry. A significant research thrust is the development of synthetic routes from renewable biomass sources. frontiersin.orgnih.gov The catalytic hydroconversion of biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) to various diols, including 1,6-hexanediol, is a highly active field. frontiersin.orgnih.gov Future work will likely focus on developing selective catalysts to produce unsaturated diols like this compound directly from these renewable feedstocks, which would drastically improve the sustainability of its applications.

Advances in catalysis will continue to unlock new reactivity patterns for this compound. This includes:

Asymmetric Catalysis: Developing new catalysts for the enantioselective transformation of the alkene (e.g., asymmetric epoxidation or dihydroxylation) or for reactions involving the hydroxyl groups would provide access to a wide range of chiral building blocks.

Metathesis Reactions: Ring-closing metathesis (RCM) of derivatives of this compound could lead to novel cyclic structures, while cross-metathesis offers a powerful tool for carbon-carbon bond formation. researchgate.net

Domino Reactions: Designing domino or cascade reactions that sequentially modify both the alkene and the diol functionalities in a single pot would offer highly efficient routes to complex molecular architectures. mdpi.com

In polymer science, the future lies in leveraging the dual functionality of this compound to create advanced materials. This includes the synthesis of degradable polymers, self-healing materials through reversible cross-linking of the double bonds, and functional polymer surfaces created by post-polymerization modification.

Finally, as a versatile building block, this compound will continue to be explored in the synthesis of novel bioactive compounds. Its ability to introduce both hydrophilicity (from the diol) and a reactive handle (the alkene) makes it an attractive scaffold for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.

Q & A

Basic: What experimental strategies ensure high-purity synthesis of Hex-2-ene-1,6-diol?

Methodological Answer:

- Pathway Selection : Use dihydroxylation of 1,3-dienes (e.g., via Sharpless asymmetric dihydroxylation) to introduce vicinal diol groups. For terminal diols like this compound, consider catalytic hydration of alkynes followed by reduction .

- Purification : Employ fractional distillation under reduced pressure (due to its high boiling point) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove unreacted precursors or cyclic byproducts .

- Validation : Confirm purity via gas chromatography (GC) or HPLC, coupled with mass spectrometry (MS) for molecular weight verification .

Basic: How can spectroscopic techniques characterize this compound's structure and purity?

Methodological Answer:

- NMR Analysis :

- IR Spectroscopy : Broad O-H stretch (~3200–3500 cm⁻¹) and C=C stretch (~1640 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₆H₁₂O₂ (M⁺ = 116) with fragmentation patterns confirming the diol and alkene moieties .

Advanced: How does this compound influence polyurethane elastomer recycling via glycolysis?

Methodological Answer:

- Role in Glycolysis : Acts as a transesterification agent, cleaving urethane bonds. Its linear structure and terminal OH groups enhance solubility and reaction efficiency .

- Optimization Parameters :

- Contradiction Resolution : While some studies report minimal impact of diol chain length on product composition, others note variations in oligomer distribution. Address discrepancies by correlating diol reactivity with NMR/FTIR analysis of glycolysate end groups .

Table 1 : Glycolysis Efficiency with this compound vs. Other Glycols

| Glycol Type | Reaction Time (h) | Oligomer Yield (%) |

|---|---|---|

| Ethylene glycol | 4 | 78 |

| This compound | 3 | 85 |

| Hexane-1,6-diol | 3.5 | 82 |

| Data adapted from polyurethane recycling studies |

Advanced: How to resolve contradictions in thermodynamic data for this compound under extreme conditions?

Methodological Answer:

- Experimental Validation : Measure heat capacity (C°p) at high temperatures (up to 250°C) and pressures (280 bar) using adiabatic calorimetry, comparing results with group additivity calculations .

- Statistical Analysis : Apply linear regression to identify outliers in reported values (e.g., Inglese & Wood, 1996) and assess systematic errors (e.g., impurities in samples) .

- Computational Modeling : Use Gaussian or COSMO-RS to simulate thermodynamic behavior, refining parameters with experimental data .

Basic: What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store away from strong oxidizers (e.g., HNO₃) and heat sources .

- Handling : Use chemical-resistant gloves (nitrile/neoprene) and fume hoods to avoid inhalation of vapors. Implement static grounding during transfer to prevent electrostatic ignition .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental release .

Advanced: How to design kinetic studies for this compound in polycondensation reactions?

Methodological Answer:

- Variable Control :

- Kinetic Analysis :

- Activation Energy : Construct Arrhenius plots from rate constants at multiple temperatures .

Table 2 : Polycondensation Kinetics with this compound

| Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 120 | 1.2 × 10⁻⁴ | 85 |

| 150 | 3.8 × 10⁻⁴ | 85 |

| 180 | 9.6 × 10⁻⁴ | 85 |

| Hypothetical data based on polyester synthesis principles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.